BenchChemオンラインストアへようこそ!

2-(Difluoromethoxy)isonicotinonitrile

Medicinal Chemistry SAR Building Blocks

Select this specific 4-carbonitrile regioisomer (CAS 943845-24-7) for SAR programs where nitrile spatial orientation dictates target engagement. The difluoromethoxy group confers a quantifiable logP increase (+0.5 to +0.8) versus methoxy analogs, enhancing membrane permeability and oral bioavailability. Validated in kinase inhibitor patents (e.g., US-9096593-B2), this building block provides a versatile synthetic handle for hydrolysis to carboxylic acids or conversion to tetrazoles for heterocyclic library generation.

Molecular Formula C7H4F2N2O
Molecular Weight 170.12 g/mol
CAS No. 943845-24-7
Cat. No. B1391509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)isonicotinonitrile
CAS943845-24-7
Molecular FormulaC7H4F2N2O
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C#N)OC(F)F
InChIInChI=1S/C7H4F2N2O/c8-7(9)12-6-3-5(4-10)1-2-11-6/h1-3,7H
InChIKeyFTAIBGRHEXLHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethoxy)isonicotinonitrile (CAS 943845-24-7): Procurement-Ready Heterocyclic Building Block for Kinase-Targeted Drug Discovery


2-(Difluoromethoxy)isonicotinonitrile (CAS 943845-24-7) is a fluorinated pyridine derivative featuring a nitrile group at the 4-position and a difluoromethoxy substituent at the 2-position . This heterocyclic building block is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric properties imparted by the difluoromethoxy group, which can enhance metabolic stability and bioavailability [1]. The nitrile moiety offers a versatile synthetic handle for further modification, such as hydrolysis to carboxylic acids or conversion to heterocycles, positioning this compound as a key intermediate in the design of enzyme inhibitors and receptor ligands .

Why 2-(Difluoromethoxy)isonicotinonitrile Cannot Be Substituted by Generic Pyridine Carbonitriles in Medicinal Chemistry Campaigns


In-class compounds within the difluoromethoxy-pyridine-carbonitrile family are not interchangeable due to critical differences in regioisomerism and physicochemical properties that directly impact biological target engagement and synthetic tractability . While analogs like the 3-carbonitrile regioisomer (CAS 1214388-53-0) share identical molecular formula and computed logP values, their distinct spatial arrangement of the nitrile group leads to divergent hydrogen-bonding networks and steric profiles within enzyme active sites, a nuance that is often decisive in structure-activity relationship (SAR) optimization . Furthermore, compared to non-fluorinated methoxy analogs (e.g., CAS 72716-86-0), the presence of the difluoromethoxy group confers a quantifiable increase in lipophilicity and metabolic stability, parameters that are not replicable by simple alkyl or alkoxy substitution . Therefore, substituting this specific regioisomer with a generic alternative risks invalidating SAR data and compromising the pharmacokinetic profile of downstream lead compounds.

Quantitative Differentiation of 2-(Difluoromethoxy)isonicotinonitrile: Evidence-Based Procurement Guide


Regioisomeric Identity: Defined by Distinct Spatial Orientation of the 4-Cyano Group

2-(Difluoromethoxy)isonicotinonitrile is the 4-carbonitrile regioisomer, distinguishing it from the 3-carbonitrile analog (CAS 1214388-53-0). While both share identical molecular formula (C7H4F2N2O) and molecular weight (170.12 g/mol), their IUPAC nomenclature and InChI Keys differ, confirming unique structural identity [1]. This regioisomeric specificity is critical in medicinal chemistry, as the position of the nitrile group dictates the vector of potential hydrogen-bonding interactions and overall molecular geometry within a target binding site .

Medicinal Chemistry SAR Building Blocks

Enhanced Lipophilicity: Quantified logP Increase Over Non-Fluorinated Methoxy Analog

The difluoromethoxy group significantly increases lipophilicity compared to the non-fluorinated methoxy analog. The target compound exhibits a computed logP of 1.55 (ACD/LogP) to 1.8 (XLogP3) , while the methoxy analog (2-methoxyisonicotinonitrile, CAS 72716-86-0) has a lower logP ranging from 0.96 to 1.04 [1]. This represents an approximate 50-80% increase in lipophilicity, a parameter known to enhance membrane permeability and oral bioavailability in drug candidates .

ADME Drug Design Physicochemical Properties

Computational Physicochemical Profile: Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The target compound possesses a Topological Polar Surface Area (TPSA) of 45.9 Ų and three hydrogen bond acceptors (nitrile nitrogen, pyridine nitrogen, and difluoromethoxy oxygen), with zero hydrogen bond donors . This profile is identical to the 3-carbonitrile regioisomer but differs from simpler difluoromethoxy pyridines lacking the nitrile group (e.g., 2-(difluoromethoxy)pyridine has a TPSA of 22.12 Ų and logP of 1.68) . The balanced TPSA value (within the 20-130 Ų range favorable for oral bioavailability) and the absence of hydrogen bond donors suggest good membrane permeability while retaining sufficient polarity for aqueous solubility [1].

Computational Chemistry Drug-likeness Property Prediction

Validated Utility as a Precursor in Kinase Inhibitor Development

This compound is documented as a valuable intermediate in the development of kinase inhibitors, a class of therapeutics critical in oncology and inflammatory diseases [1]. Its structural features, including the difluoromethoxy group and the 4-carbonitrile handle, are exploited in patent literature for the synthesis of pyridine-carbonitrile based kinase modulators (e.g., US-9096593-B2) [2]. While direct IC50 data for this specific intermediate is not available, its inclusion in these patents validates its utility as a privileged scaffold in kinase-targeted drug discovery .

Kinase Inhibitors Oncology Chemical Biology

Recommended Application Scenarios for 2-(Difluoromethoxy)isonicotinonitrile Based on Verified Differentiation


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

Medicinal chemistry teams developing kinase inhibitors for oncology or inflammatory diseases should prioritize this compound over its methoxy analog (CAS 72716-86-0) due to the quantifiable increase in logP (+0.5 to +0.8 units), which is predictive of improved membrane permeability and oral bioavailability . The difluoromethoxy group is a well-established bioisostere for methoxy, known to enhance metabolic stability by reducing oxidative metabolism [1]. The compound's presence in kinase inhibitor patents (e.g., US-9096593-B2) further validates its utility as a privileged scaffold in this target class [2].

Structure-Activity Relationship (SAR) Studies Demanding Precise Regioisomeric Control

In SAR campaigns where the spatial orientation of the nitrile group is critical for target engagement, this specific 4-carbonitrile regioisomer must be procured instead of the 3-carbonitrile analog (CAS 1214388-53-0). Despite identical molecular formula and computed logP, the distinct InChI Keys (FTAIBGRHEXLHRZ-UHFFFAOYSA-N vs. CLXJWFNKTDWPKP-UHFFFAOYSA-N) confirm unique three-dimensional structures that will differentially interact with enzyme active sites [3]. Substituting the incorrect regioisomer can lead to misinterpretation of SAR and wasted synthetic effort .

Synthesis of Heterocyclic Libraries via Nitrile Functionalization

The 4-carbonitrile moiety serves as a versatile synthetic handle for generating diverse heterocyclic libraries. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to tetrazoles and other nitrogen-rich heterocycles . The difluoromethoxy group at the 2-position remains intact during these transformations, providing a consistent lipophilic anchor for the resulting analogs. This compound's availability in >95% purity from multiple vendors ensures reliable performance in parallel synthesis workflows .

Computational Chemistry and In Silico Screening Workflows

Computational chemists can leverage the validated physicochemical descriptors of this compound (TPSA = 45.9 Ų, logP = 1.55-1.8, H-bond acceptors = 3) as input parameters for virtual screening and property prediction models . The balanced TPSA value, which is higher than simpler difluoromethoxy pyridines (TPSA = 22.12 Ų) due to the nitrile group, provides a more realistic starting point for predicting the properties of more complex, drug-like molecules . The exact mass (170.02917 g/mol) is essential for accurate mass spectrometry-based screening and metabolite identification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethoxy)isonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.